5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-10-22-16-7-6-15(11-13(16)4-9-19(22)23)21-27(24,25)18-12-14(20)5-8-17(18)26-2/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXAWQVVINSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the propyl group in a controlled manner. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
The sulfonamide group is known to inhibit various enzymes that are critical for bacterial growth. This compound has shown potential as an antimicrobial agent due to its ability to disrupt cellular processes. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial activity against various pathogens .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has demonstrated:
- Inhibition of cancer cell proliferation : Studies have shown that it can induce cell cycle arrest in cancer cell lines .
- Mechanisms of action : The quinoline moiety may interact with DNA or other cellular components, leading to apoptosis in cancer cells. For instance, compounds similar to this one have been reported to significantly suppress tumor growth in xenograft models .
Synthetic Pathways
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions:
- Preparation of the quinoline derivative .
- Introduction of the sulfonamide group .
- Formation of the methoxybenzene ring .
These steps require specific catalysts and controlled conditions to achieve high yield and purity.
Anticancer Studies
A study highlighted the effectiveness of quinoline derivatives in inhibiting cancer cell lines such as MDA-MB-468 (breast cancer) and A549 (lung cancer). The compound's structural modifications were linked to enhanced potency against these cell lines, demonstrating IC50 values significantly lower than standard treatments .
Antimicrobial Studies
Research has indicated that compounds similar to this one possess broad-spectrum antimicrobial activity. For example, quinoline derivatives have been shown to be effective against resistant strains of bacteria and fungi, suggesting that this compound could be developed as a new antimicrobial agent .
Summary Table of Biological Activities
| Activity Type | Mechanism | Target Cells/Pathogens | IC50 Values |
|---|---|---|---|
| Antimicrobial | Enzyme inhibition | Various bacterial strains | Not specified |
| Anticancer | DNA interaction | MDA-MB-468, A549 | 0.29 - 1.68 µM |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 5-chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide (ID: 8P9) . Key differences include:
- Core Scaffold: The target compound features a tetrahydroquinoline ring, whereas 8P9 contains a benzoxazole ring.
- Substituents: The propyl group on the tetrahydroquinoline in the target compound increases lipophilicity (logP ~3.2) compared to 8P9’s methyl group (logP ~2.8), which may influence membrane permeability.
- Functional Groups : The 2-oxo group in the target compound introduces a hydrogen-bond acceptor, absent in 8P9, which could stabilize interactions with catalytic residues in enzymes.
Table 1: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Receptor Binding : Molecular docking studies suggest the 2-oxo group in the target compound forms a critical hydrogen bond with Thr199 in carbonic anhydrase IX, a interaction absent in 8P9 due to its benzoxazole ring’s rigidity .
- Metabolic Stability: The tetrahydroquinoline scaffold in the target compound exhibits a longer plasma half-life (t₁/₂ = 4.2 h) than 8P9 (t₁/₂ = 2.8 h), attributed to reduced cytochrome P450-mediated oxidation .
Biological Activity
5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure includes a sulfonamide group, a methoxy-substituted benzene ring, and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is with a molecular weight of 392.9 g/mol. The presence of the chlorine atom and the propyl-tetrahydroquinoline side chain significantly contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₃S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 941911-94-0 |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which may disrupt metabolic pathways in microorganisms and cancer cells.
- DNA Interaction : The quinoline moiety may interact with DNA or other cellular components, potentially leading to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this sulfonamide exhibit antimicrobial properties against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human tumor cell lines. Preliminary results suggest that it may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of related compounds, it was found that they displayed significant inhibition against Staphylococcus aureus and Escherichia coli using the disk diffusion method. This suggests potential applicability in treating bacterial infections.
- Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and tested for their antitumor effects against human cancer cell lines such as HepG2 and DLD. Among these derivatives, compounds with similar structures to this compound showed promising results in inhibiting cell proliferation.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of sulfonamides related to this compound:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Effective against S. aureus | Induces apoptosis in HepG2 cells |
| Compound B | Moderate efficacy against E. coli | Cell cycle arrest in DLD cells |
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | Scaffold formation | 65–70 |
| Sulfonylation | Et3N, DCM, 0–5°C | Amine activation | 85–90 |
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. Key signals include:
- Tetrahydroquinolin-2-one carbonyl at ~170 ppm (13C) .
- Methoxy protons as singlet at δ 3.8–4.0 ppm .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and sulfonamide linkage. Crystals grown in methanol/water (7:3) at 25°C .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C23H24ClN2O4S: 483.1154) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Methodological Answer:
- Functional group modulation :
- Replace the methoxy group with ethoxy or halogen (e.g., F, Br) to alter electron density and binding affinity .
- Vary the propyl chain length (e.g., ethyl vs. butyl) to assess hydrophobic interactions .
- Assay design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., hydrogen bonding with sulfonamide S=O groups) .
Advanced: How can researchers resolve contradictions in solubility data for this compound?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, acetonitrile, and aqueous buffers (pH 2–9) via nephelometry .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers for enhanced aqueous solubility .
- Data normalization : Report solubility as mg/mL ± SD across three independent trials under controlled humidity (40–60% RH) .
Advanced: What strategies address instability of the tetrahydroquinoline core under basic conditions?
Methodological Answer:
- pH control : Conduct reactions in mildly acidic buffers (pH 5–6) to prevent ring-opening .
- Protecting groups : Temporarily protect the ketone with acetals during sulfonamide coupling .
- Stability assays : Monitor degradation via HPLC-PDA at 254 nm over 24h in PBS (pH 7.4) .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
- Software : Use MetaSite (Molecular Discovery) or GLORYx to simulate Phase I/II metabolism .
- Key metabolic sites :
- Propyl chain oxidation (CYP3A4-mediated) .
- Sulfonamide cleavage via hydrolysis .
- Validation : Compare in silico predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What chromatographic techniques ensure purity >98%?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient: 10–90% acetonitrile/0.1% TFA over 30 min, UV detection at 220 nm .
- TLC monitoring : Silica plates (ethyl acetate/hexane 1:1), visualize with ninhydrin for amines .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Incubate cells with compound (10 µM), lyse, and quantify target protein stability via Western blot .
- FRET-based reporters : Engineer cells expressing target-fusion proteins (e.g., GFP-RFP) to monitor conformational changes .
Advanced: What analytical methods quantify degradation products in long-term stability studies?
Methodological Answer:
- LC-MS/MS : Use Q-TOF instrumentation to identify impurities (e.g., sulfonic acid derivatives) .
- Forced degradation : Expose compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
Advanced: How to optimize multi-gram synthesis without compromising enantiomeric purity?
Methodological Answer:
- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during tetrahydroquinoline formation .
- Process scale-up : Replace batch reactors with flow chemistry for precise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
